molecular formula C18H19N3O2S B3214176 N-(2,5-dimethylphenyl)-2-({1-[(furan-2-yl)methyl]-1H-imidazol-2-yl}sulfanyl)acetamide CAS No. 1135220-33-5

N-(2,5-dimethylphenyl)-2-({1-[(furan-2-yl)methyl]-1H-imidazol-2-yl}sulfanyl)acetamide

Cat. No.: B3214176
CAS No.: 1135220-33-5
M. Wt: 341.4 g/mol
InChI Key: AURKQAPBWCKUTP-UHFFFAOYSA-N
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Description

This compound is a substituted acetamide featuring a 2,5-dimethylphenyl group attached to the acetamide nitrogen and a sulfur-linked imidazole moiety substituted with a furan-2-ylmethyl group. The structure combines aromatic (dimethylphenyl, furan) and heterocyclic (imidazole) components, which may confer unique physicochemical and biological properties.

Properties

IUPAC Name

N-(2,5-dimethylphenyl)-2-[1-(furan-2-ylmethyl)imidazol-2-yl]sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N3O2S/c1-13-5-6-14(2)16(10-13)20-17(22)12-24-18-19-7-8-21(18)11-15-4-3-9-23-15/h3-10H,11-12H2,1-2H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AURKQAPBWCKUTP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)NC(=O)CSC2=NC=CN2CC3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>51.2 [ug/mL] (The mean of the results at pH 7.4)
Record name SID51085802
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,5-dimethylphenyl)-2-({1-[(furan-2-yl)methyl]-1H-imidazol-2-yl}sulfanyl)acetamide typically involves multiple steps:

    Formation of the imidazole ring: This can be achieved through the condensation of glyoxal, formaldehyde, and ammonia or primary amines.

    Attachment of the furan-2-ylmethyl group: This step involves the alkylation of the imidazole ring with a furan-2-ylmethyl halide under basic conditions.

    Formation of the acetamide linkage: This is done by reacting the intermediate with 2-chloroacetamide in the presence of a base.

    Introduction of the 2,5-dimethylphenyl group: This final step involves a nucleophilic substitution reaction where the phenyl group is introduced.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

N-(2,5-dimethylphenyl)-2-({1-[(furan-2-yl)methyl]-1H-imidazol-2-yl}sulfanyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The sulfur atom can be oxidized to form sulfoxides or sulfones.

    Reduction: The imidazole ring can be reduced under specific conditions.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine or nitric acid.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Reduced imidazole derivatives.

    Substitution: Halogenated or nitrated aromatic compounds.

Scientific Research Applications

N-(2,5-dimethylphenyl)-2-({1-[(furan-2-yl)methyl]-1H-imidazol-2-yl}sulfanyl)acetamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Potential use in studying enzyme interactions and as a probe in biochemical assays.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of N-(2,5-dimethylphenyl)-2-({1-[(furan-2-yl)methyl]-1H-imidazol-2-yl}sulfanyl)acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. The sulfur atom and the imidazole ring play crucial roles in these interactions, potentially affecting various biochemical pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural analogs and their distinguishing features:

Compound Name / ID Molecular Formula Molecular Weight (g/mol) Key Structural Features Notable Properties / Applications Reference
Target Compound : N-(2,5-dimethylphenyl)-2-({1-[(furan-2-yl)methyl]-1H-imidazol-2-yl}sulfanyl)acetamide Not explicitly stated ~380–400 (estimated) - 2,5-Dimethylphenyl
- Furan-2-ylmethyl-substituted imidazole
Hypothesized ligand/coordination roles
G621-0552 C₂₁H₂₂ClN₃O₂S 415.94 - 4-Chlorophenylmethyl on imidazole
- Hydroxymethyl on imidazole
- 2,5-Dimethylphenyl
Screening compound (structural analog)
F342-0089 C₁₈H₁₅Cl₂N₃OS 392.29 - 2,5-Dichlorophenyl
- Methyl and phenyl on imidazole
Potential pesticidal/herbicidal activity
921571-01-9 C₂₃H₂₅FN₄O₃S 480.54 - 4-Fluorobenzyl
- Hydroxymethyl on imidazole
- 3,5-Dimethylphenyl
High molecular complexity; ligand roles
2-(2,6-Dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide C₁₁H₈Cl₂N₂OS 303.16 - 2,6-Dichlorophenyl
- Thiazole ring
Crystal structure with N—H⋯N hydrogen bonding

Key Observations:

The furan-2-ylmethyl substituent introduces an oxygen-containing heterocycle, which could facilitate hydrogen bonding or π-π stacking interactions absent in chlorinated or fluorinated analogs (e.g., G621-0552, ).

Role of the Imidazole Moiety :

  • Imidazole derivatives with hydroxymethyl groups (e.g., 921571-01-9, ) exhibit enhanced solubility due to polar functional groups, whereas methyl or phenyl substitutions (e.g., F342-0089, ) may prioritize steric effects over solubility.

Crystallographic Insights :

  • Analogous N-substituted acetamides (e.g., 2-(2,6-dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide, ) adopt twisted conformations between aromatic rings (dihedral angles ~79.7°), suggesting that the target compound’s furan-imidazole system may similarly influence molecular packing or receptor binding.

Synthetic Flexibility :

  • The general synthesis route for such compounds involves coupling arylacetic acids with amines via carbodiimide-mediated reactions (e.g., EDC/HCl, ), highlighting scalability and modularity for structural diversification.

Research Findings and Implications

  • Structural Diversity : Substitutions on the phenyl ring (e.g., dimethyl, dichloro, fluorobenzyl) and imidazole (e.g., hydroxymethyl, furan) significantly alter electronic properties, steric bulk, and solubility. For instance, chlorine atoms in F342-0089 increase electronegativity, while the furan in the target compound may enhance metabolic stability compared to phenyl groups .
  • Methodological Notes: Crystallographic refinement tools like SHELXL have been critical in elucidating the conformations of related compounds, underscoring the importance of structural analysis in rational drug design.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(2,5-dimethylphenyl)-2-({1-[(furan-2-yl)methyl]-1H-imidazol-2-yl}sulfanyl)acetamide
Reactant of Route 2
Reactant of Route 2
N-(2,5-dimethylphenyl)-2-({1-[(furan-2-yl)methyl]-1H-imidazol-2-yl}sulfanyl)acetamide

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